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molecular formula C10H8BrN B172763 7-Bromo-4-methylquinoline CAS No. 141052-31-5

7-Bromo-4-methylquinoline

Cat. No. B172763
M. Wt: 222.08 g/mol
InChI Key: AGMXSOARXXPPIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07511065B2

Procedure details

H2SO4 (14.4 mL, 270 mmol) is added to a solution of 3-bromoaniline (Aldrich, 30.0 g, 174 mmol) in 1,4-dioxane (1 L) at RT. The mixture is heated to reflux and treated with methyl vinyl ketone (Aldrich, 19.5 mL, 270 mmol) in 1,4-dioxane (50 mL) dropwise over 3 h. Heating is continued for 1 h after the addition, followed by removal of the solvent in vacuo. The residue is dissolved in water (100 mL), neutralized with Na2CO3 and extracted with CH2Cl2. The combined organic extracts are washed with water and brine, dried (Na2SO4) and filtered. The filtrate is concentrated, and the residue chromatographed on silica gel (Biotage, eluting with 20% EtOAc/Hexanes) to give the title compound, 15.0 g (43%), as a brownish solid.
Name
Quantity
14.4 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
19.5 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.[Br:6][C:7]1[CH:8]=[C:9]([CH:11]=[CH:12][CH:13]=1)[NH2:10].[CH:14]([C:16]([CH3:18])=O)=[CH2:15]>O1CCOCC1>[Br:6][C:7]1[CH:8]=[C:9]2[C:11]([C:16]([CH3:18])=[CH:14][CH:15]=[N:10]2)=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
14.4 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
30 g
Type
reactant
Smiles
BrC=1C=C(N)C=CC1
Name
Quantity
1 L
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
19.5 mL
Type
reactant
Smiles
C(=C)C(=O)C
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
Heating
ADDITION
Type
ADDITION
Details
after the addition
CUSTOM
Type
CUSTOM
Details
followed by removal of the solvent in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
WASH
Type
WASH
Details
The combined organic extracts are washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on silica gel (Biotage, eluting with 20% EtOAc/Hexanes)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=C2C(=CC=NC2=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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